![molecular formula C18H17N3O B2699708 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 902253-10-5](/img/structure/B2699708.png)
2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indoline derivatives often involves a variety of methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors .Scientific Research Applications
Anticancer Activity
Compounds structurally related to "2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole" have been extensively studied for their anticancer properties. Research by Kumar et al. (2009) highlighted the synthesis of novel 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazoles with potent cytotoxicity against various human cancer cell lines, demonstrating significant anticancer potential (Kumar et al., 2009). Similarly, Kamath et al. (2016) synthesized indole–quinoline–oxadiazole hybrids, showing selective cytotoxicity towards breast adenocarcinoma cells and indicating their role as probable tubulin inhibitors (Kamath et al., 2016).
Anti-inflammatory and Analgesic Activities
Derivatives of oxadiazolyl-2-oxoindolinylidene propane hydrazides, which share a structural similarity with the queried compound, were evaluated for anti-inflammatory and analgesic activities. These compounds demonstrated promising results as potential analgesic compounds, with specific derivatives showing significant anti-inflammatory properties (Kerzare et al., 2016).
Antimicrobial Activity
Research into the antimicrobial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties has shown that specific compounds exhibit excellent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Shi et al., 2015).
Enzyme Inhibition
Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been identified as potent anti-diabetic agents, inhibiting the α-glucosidase enzyme effectively. This suggests their utility in developing new treatments for diabetes (Nazir et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-6-8-15(9-7-13)18-20-19-17(22-18)12-21-11-10-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDAVAJARQIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole |
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